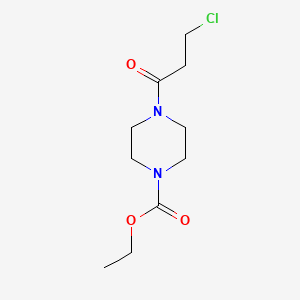

Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate

Description

Properties

CAS No. |

90976-82-2 |

|---|---|

Molecular Formula |

C10H17ClN2O3 |

Molecular Weight |

248.70 g/mol |

IUPAC Name |

ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C10H17ClN2O3/c1-2-16-10(15)13-7-5-12(6-8-13)9(14)3-4-11/h2-8H2,1H3 |

InChI Key |

STBWYIKQSBTILP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Acylation of Piperazine Derivatives with 3-Chloropropanoyl Chloride

A widely employed approach involves reacting commercially available piperazine or its ethyl carbamate derivative with 3-chloropropanoyl chloride. This method is exemplified in the synthesis of phenothiazine–dithiocarbamate hybrids where 3-chloropropanoyl chloride was used to acylate piperazine analogues in acetone solvent with sodium phosphate tribasic dodecahydrate as a base at room temperature.

- Piperazine derivative + 3-chloropropanoyl chloride → Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate

| Parameter | Condition |

|---|---|

| Solvent | Acetone |

| Base | Sodium phosphate tribasic dodecahydrate (0.75 mmol) |

| Temperature | Room temperature |

| Reaction Time | Monitored by TLC until completion |

| Workup | Extraction with ethyl acetate and water, washing with brine, drying over MgSO4 |

| Purification | Column chromatography (hexane/ethyl acetate = 8:1) |

- The reaction proceeds smoothly under mild conditions.

- Purified product obtained after chromatographic separation.

- Yields reported are moderate to good, typically above 70% for analogues synthesized in similar conditions.

Alternative Synthetic Routes and Modifications

Other synthetic strategies involve the preparation of intermediates such as 4-(3-chloropropanoyl)piperazine derivatives, which are then converted into ethyl carbamate derivatives by reaction with ethyl chloroformate or similar reagents. For example, in the synthesis of related compounds, 3-chloropropionyl chloride was first reacted with piperazine derivatives, followed by carbamate formation.

- The length of the aliphatic chain (n=3 for 3-chloropropanoyl) is critical for biological activity and synthetic accessibility.

- Halogenated acyl chlorides (e.g., 3-chloropropanoyl chloride) provide reactive sites for further functionalization.

- Boc-protection and subsequent deprotection steps are sometimes employed for selective functional group manipulation.

Purification and Characterization

Purification is generally achieved via column chromatography using non-polar to moderately polar solvent systems (hexane/ethyl acetate mixtures). Characterization of the compound includes:

- Thin Layer Chromatography (TLC) monitoring during synthesis.

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

- Mass spectrometry for molecular weight verification.

- Elemental analysis to confirm purity.

- Data Table: Summary of Typical Preparation Conditions

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting Material | Piperazine or ethyl piperazine-1-carboxylate | Commercially available |

| Acylating Agent | 3-Chloropropanoyl chloride | Reactive acyl chloride |

| Solvent | Acetone | Polar aprotic solvent facilitating reaction |

| Base | Sodium phosphate tribasic dodecahydrate | Neutralizes HCl formed, promotes reaction |

| Temperature | Room temperature | Mild, prevents side reactions |

| Reaction Monitoring | TLC | Ensures completion |

| Workup | Extraction with ethyl acetate and water | Removes impurities |

| Drying Agent | Magnesium sulfate (MgSO4) | Removes residual water |

| Purification | Column chromatography (Hexane/EtOAc = 8:1) | Obtains pure product |

| Yield | >70% (typical for analogues) | Efficient synthesis |

- The acylation reaction with 3-chloropropanoyl chloride is selective and efficient under mild conditions, enabling the synthesis of this compound without extensive side reactions.

- The presence of the ethyl carbamate group stabilizes the piperazine nitrogen, allowing selective acylation at the other nitrogen site.

- The chloropropanoyl moiety offers a reactive handle for further nucleophilic substitutions or coupling reactions, making this compound a versatile intermediate in medicinal chemistry.

- Structural modifications on the piperazine ring or the acyl chain length impact biological activity, emphasizing the importance of precise synthetic control.

This compound is effectively synthesized through the acylation of piperazine derivatives with 3-chloropropanoyl chloride in acetone using sodium phosphate tribasic dodecahydrate as a base at room temperature. The reaction is straightforward, yields are good, and purification is achievable by standard chromatographic techniques. This compound serves as a valuable intermediate for further chemical transformations in drug design and development.

Chemical Reactions Analysis

Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: It can be hydrolyzed to form piperazine derivatives and other by-products

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate is in pharmaceutical development . Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities. This compound can serve as a building block for synthesizing various pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

Pharmacological Effects

Research indicates that this compound may have applications in treating conditions such as:

- Neurological Disorders : Its interaction with dopamine receptors suggests potential use in neuroprotective therapies.

- Inflammatory Diseases : The compound's ability to inhibit inflammatory pathways positions it as a candidate for treating autoimmune conditions.

Case Studies

Several case studies have documented the biological effects of compounds related to this compound:

- Neuroprotective Studies : In animal models, related piperazine derivatives demonstrated neuroprotective effects against neurodegeneration induced by toxins such as MPTP, suggesting potential therapeutic applications for Parkinson's disease.

- Inflammation Models : In vivo studies indicated that derivatives could attenuate the production of pro-inflammatory cytokines like IL-1β and IL-6 when administered before inflammatory stimuli, highlighting their role in managing inflammatory responses in autoimmune diseases .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Piperazine derivatives vary significantly based on substituents at the 1- and 4-positions. Below is a comparative analysis of key analogues:

Pharmacological and Physicochemical Properties

- Lipophilicity : Aryl groups (e.g., 3-chlorophenyl ) increase logP values compared to acyl-substituted derivatives, impacting blood-brain barrier penetration.

- Metabolic Stability : Sulfonyl and trimethoxybenzyl groups confer resistance to oxidative metabolism, whereas acyl derivatives may undergo hydrolysis.

Key Takeaways

This compound occupies a unique niche among piperazine derivatives. Its 3-chloropropanoyl substituent provides a balance of moderate lipophilicity and electronic effects, distinguishing it from bulkier aryl or sulfonyl analogues.

Biological Activity

Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula and is characterized by a piperazine ring substituted at the 4-position with an ethyl ester and at the 1-position with a 3-chloropropanoyl group. The presence of chlorine enhances its reactivity, which may contribute to its biological activity.

Synthesis Methodology:

- Step 1: Piperazine is reacted with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form ethyl piperazine-1-carboxylate.

- Step 2: The resulting product is then reacted with 3-chloropropionyl chloride to yield this compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The piperazine ring can bind to active or allosteric sites on proteins, potentially modulating their activity. Additionally, the chloropropanoyl group may engage in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of target functions.

Pharmacological Applications

Research indicates that this compound may serve as a precursor for drug development due to its potential therapeutic properties. It has been investigated for:

- Enzyme Inhibition: Studies have shown that derivatives of piperazine can inhibit various enzymes, suggesting that this compound may exhibit similar properties.

- Anticancer Activity: Preliminary studies indicate potential antiproliferative effects against cancer cell lines, although specific IC50 values for this compound are yet to be established .

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | VEGFR-2 | 0.008 | |

| Compound B | Prostate Cancer (PC-3) | 1.48 | |

| This compound | TBD | TBD |

Comparative Analysis

The compound's structural similarities with other piperazine derivatives suggest that it may share similar biological activities. For instance, compounds with similar substituents have demonstrated significant enzyme inhibition and anticancer properties in various studies .

Q & A

Q. How can researchers optimize the synthesis of Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate to achieve high purity and yield?

- Methodological Answer: Synthesis optimization requires precise control of reaction parameters:

- Temperature: Maintain 0–5°C during acyl chloride formation to minimize side reactions .

- Solvent Choice: Use aprotic solvents like dichloromethane or DMF to enhance nucleophilic substitution efficiency .

- Catalysts: Employ coupling agents (e.g., DCC or EDC) for amide bond formation between piperazine and chloropropanoyl moieties .

- Monitoring: Track reaction progress via TLC (hexane:ethyl acetate, 3:1) and confirm intermediate structures using H NMR (e.g., δ 1.2 ppm for ethyl ester protons) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy: H and C NMR to confirm substituent positions (e.g., piperazine N–H protons at δ 3.4–3.8 ppm) .

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm) and secondary amide bands (N–H at ~3300 cm) .

- Mass Spectrometry: High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 290.08) .

- X-ray Crystallography: Resolve 3D conformation using SHELX software for refinement .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodological Answer: Conduct in vitro assays:

- Enzyme Inhibition: Test against kinases or microbial targets (e.g., IC determination via fluorescence-based assays) .

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

- Binding Studies: Surface plasmon resonance (SPR) to measure affinity for biological targets (e.g., KD values) .

Advanced Research Questions

Q. What experimental strategies can elucidate the reaction mechanisms of this compound in nucleophilic substitution reactions?

- Methodological Answer:

- Kinetic Studies: Monitor reaction rates under varying temperatures/pH to infer SN1 vs. SN2 pathways .

- Isotopic Labeling: Use O-labeled water to track hydrolysis pathways of the ester group .

- Computational Modeling: DFT calculations (Gaussian 09) to map transition states and activation energies .

Q. How can researchers resolve contradictions in spectral data during structural analysis?

- Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating H–H and H–C couplings .

- Variable Temperature NMR: Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 50°C .

- Crystallographic Validation: Compare experimental X-ray data with predicted structures from molecular docking .

Q. What computational approaches are effective for predicting target interactions and pharmacokinetics?

- Methodological Answer:

- Molecular Docking (AutoDock Vina): Screen against kinase ATP-binding pockets to prioritize in vitro targets .

- MD Simulations (GROMACS): Simulate ligand–receptor stability over 100 ns to assess binding mode retention .

- ADMET Prediction (SwissADME): Estimate logP (2.5–3.5), BBB permeability, and CYP450 interactions .

Q. How should researchers address conflicting bioactivity data across different assay systems?

- Methodological Answer:

- Assay Standardization: Replicate experiments under uniform conditions (e.g., pH 7.4, 37°C) .

- Off-Target Profiling: Use kinase inhibitor panels (e.g., Eurofins) to identify non-specific interactions .

- Metabolite Analysis: LC-MS/MS to detect degradation products that may influence activity .

Q. What strategies are recommended for resolving crystallographic disorder in X-ray structures?

- Methodological Answer:

- SHELXL Refinement: Apply restraints for disordered ethyl or chloropropanoyl groups .

- Twinned Data Processing: Use CELL_NOW for twin detection and scale data with HKL-3000 .

- Low-Temperature Data Collection: Reduce thermal motion artifacts by cooling crystals to 100 K .

Q. How can researchers mitigate purification challenges caused by polar by-products?

- Methodological Answer:

Q. What methodologies enable structure–activity relationship (SAR) studies for bioactivity optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.